3-(1-Benzylpiperidin-4-yl)propan-1-ol
Description
3-(1-Benzylpiperidin-4-yl)propan-1-ol (C₁₅H₂₃NO) is a tertiary alcohol characterized by a benzyl-substituted piperidine ring linked to a propanol chain. Its structure combines aromatic (benzyl), aliphatic (propanol), and heterocyclic (piperidine) moieties, making it a versatile intermediate in pharmaceutical synthesis. The compound has garnered attention in neuroprotective drug development, particularly as a precursor to sigma-1 receptor-targeting hybrids .
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
3-(1-benzylpiperidin-4-yl)propan-1-ol |
InChI |
InChI=1S/C15H23NO/c17-12-4-7-14-8-10-16(11-9-14)13-15-5-2-1-3-6-15/h1-3,5-6,14,17H,4,7-13H2 |
InChI Key |
IHRWMVVXSQATHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCCO)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Key structural analogs differ in substituents on the piperidine ring, propanol chain modifications, or aromatic/heterocyclic appendages. These variations influence physicochemical properties, receptor affinity, and therapeutic applications.
Table 1: Structural and Functional Comparison of Key Compounds
Pharmacological and Functional Implications
- Neuroprotective Potential: The target compound’s benzylpiperidine-propanol structure enables sigma-1 receptor interactions, as demonstrated in hybrid molecules like 20 (N-(3-(1-Benzylpiperidin-4-yl)propyl)-6-methoxy-4-oxochromene-2-carboxamide), which shows neurogenic and neuroprotective effects .
- Heterocyclic Replacements : Compounds such as 3-(1-(5-ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol () replace the benzyl group with pyrimidine, a motif common in antiviral or anticancer drugs. This substitution may enhance interactions with nucleotide-binding proteins .
- Aromatic vs. Heterocyclic Moieties : Imidazole-containing analogs () exhibit distinct electronic properties, enabling interactions with metalloenzymes or histaminergic receptors, diverging from the benzylpiperidine core’s CNS focus .
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